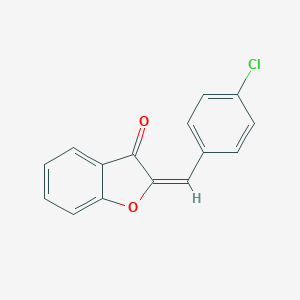![molecular formula C16H17Cl2N3O3 B232270 5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B232270.png)
5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide, also known as DCQ, is a quinoline derivative that has been extensively studied for its potential use in scientific research. DCQ has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating a variety of biological processes.
Mechanism of Action
The exact mechanism of action of 5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide is not fully understood, but it is known to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. This compound has also been shown to modulate the activity of various neurotransmitter receptors, including the NMDA receptor and the GABA receptor, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the growth of new blood vessels that is necessary for tumor growth. In the brain, this compound has been shown to increase the levels of certain neurotransmitters, including dopamine and serotonin, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide in lab experiments is its wide range of biochemical and physiological effects. This makes it a valuable tool for investigating a variety of biological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several areas of future research that could be pursued with 5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide. One area is the development of more potent and selective analogs of this compound that could be used as potential cancer therapeutics. Another area is the investigation of this compound's potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and how it can be optimized for use in scientific research.
Synthesis Methods
5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide can be synthesized using a variety of methods, including the reaction of 5,7-dichloro-4-hydroxy-2-methylquinoline with N-(2-chloroethyl)morpholine followed by reaction with ethyl chloroformate. This method yields this compound with a purity of over 95%.
Scientific Research Applications
5,7-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide has been used extensively in scientific research, particularly in the fields of cancer biology and neuroscience. It has been shown to have antitumor activity in a variety of cancer cell lines and has been investigated as a potential treatment for glioblastoma, a type of brain cancer. This compound has also been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Properties
Molecular Formula |
C16H17Cl2N3O3 |
|---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
5,7-dichloro-N-(2-morpholin-4-ylethyl)-4-oxo-1H-quinoline-2-carboxamide |
InChI |
InChI=1S/C16H17Cl2N3O3/c17-10-7-11(18)15-12(8-10)20-13(9-14(15)22)16(23)19-1-2-21-3-5-24-6-4-21/h7-9H,1-6H2,(H,19,23)(H,20,22) |
InChI Key |
OKOXGRNGIRKJSF-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=O)C2=CC(=O)C3=C(C=C(C=C3N2)Cl)Cl |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=O)C3=C(N2)C=C(C=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide](/img/structure/B232195.png)
![2-[3-(Trifluoromethyl)anilino]nicotinamide](/img/structure/B232202.png)
![N-[(3,4-dimethoxyphenyl)methyl]benzamide](/img/structure/B232207.png)

![8-Aminobenzo[c]chromen-6-one](/img/structure/B232213.png)


![N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine](/img/structure/B232233.png)
![1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine](/img/structure/B232235.png)



